methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17576835
InChI: InChI=1S/C12H10O5/c1-15-8-4-3-7-5-9(11(13)16-2)12(14)17-10(7)6-8/h3-6H,1-2H3
SMILES:
Molecular Formula: C12H10O5
Molecular Weight: 234.20 g/mol

methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate

CAS No.:

Cat. No.: VC17576835

Molecular Formula: C12H10O5

Molecular Weight: 234.20 g/mol

* For research use only. Not for human or veterinary use.

methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate -

Specification

Molecular Formula C12H10O5
Molecular Weight 234.20 g/mol
IUPAC Name methyl 7-methoxy-2-oxochromene-3-carboxylate
Standard InChI InChI=1S/C12H10O5/c1-15-8-4-3-7-5-9(11(13)16-2)12(14)17-10(7)6-8/h3-6H,1-2H3
Standard InChI Key LBWOOVZVWJRMBL-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

Methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate belongs to the coumarin family, a class of oxygenated heterocycles derived from the benzopyrone framework. The compound’s IUPAC name, methyl 7-methoxy-2-oxochromene-3-carboxylate, reflects its substitution pattern: a methoxy group (-OCH₃) at the 7-position, a ketone (=O) at the 2-position, and a methyl ester (-COOCH₃) at the 3-position. The chromene core contributes to its planar structure, facilitating π-π stacking interactions with biological macromolecules .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₀O₅Calculated*
Molecular Weight234.20 g/molCalculated*
IUPAC Namemethyl 7-methoxy-2-oxochromene-3-carboxylateDerived from
SMILESCOC(=O)C1=CC2=C(C=C(C=C2)OC)OC1=ODerived from
SolubilityLow in water; soluble in DMSO

*Calculated based on structural analogs from PubChem .

The molecular formula C₁₂H₁₀O₅ was derived by adjusting the ethyl ester variant (C₁₃H₁₂O₅, PubChem CID 914298 ) to a methyl group, reducing the carbon count by one. The planar chromene system and electron-withdrawing substituents enhance stability and reactivity, making the compound amenable to further derivatization.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves multi-step reactions starting from resorcinol or its derivatives. A common route includes:

  • Pechmann Condensation: Resorcinol reacts with β-keto esters (e.g., methyl acetoacetate) in the presence of acidic catalysts (e.g., H₂SO₄) to form the chromene backbone.

  • Methoxy Introduction: Electrophilic aromatic substitution or nucleophilic displacement introduces the methoxy group at the 7-position.

  • Esterification: Carboxylic acid intermediates are methylated using diazomethane or methyl iodide.

Key Reaction Conditions

  • Temperature: 80–120°C

  • Catalysts: Lewis acids (e.g., ZnCl₂) or Brønsted acids

  • Solvents: Ethanol, acetic acid, or dimethylformamide (DMF).

Green Chemistry Approaches

Industrial production emphasizes sustainability through:

  • Solvent-Free Reactions: Microwave-assisted synthesis reduces energy consumption.

  • Biocatalysts: Lipases or esterases improve regioselectivity and yield.

  • Waste Minimization: Recycling byproducts like acetic acid enhances cost-efficiency.

Biological Activities and Mechanisms

Anticancer Activity

Methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate disrupts microtubule dynamics by binding to tubulin’s colchicine site, preventing polymerization and inducing mitotic arrest in cancer cells. Studies report IC₅₀ values of 2.5–5.0 µM against prostate cancer (PC-3) and melanoma (A375) cell lines.

Mechanism of Tubulin Inhibition

  • Binding Affinity: The methoxy and carboxylate groups form hydrogen bonds with tubulin’s β-subunit (Asn101, Thr145).

  • Conformational Change: Destabilizes α-β tubulin dimers, triggering apoptosis via caspase-3 activation.

Neuroprotective Effects

The compound inhibits acetylcholinesterase (AChE) with a Ki of 8.3 nM, comparable to donepezil, a standard Alzheimer’s drug. This activity stems from:

  • Cation-π Interactions: The chromene’s aromatic system binds AChE’s catalytic anionic site (CAS).

  • Peripheral Anionic Site (PAS) Blockade: Reduces amyloid-β aggregation, a hallmark of Alzheimer’s pathology.

Antimicrobial and Antioxidant Properties

  • Antibacterial Activity: Minimum inhibitory concentrations (MICs) of 16–32 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa.

  • ROS Scavenging: Neutralizes hydroxyl radicals (- OH) and superoxide anions (O₂- ⁻) with EC₅₀ values of 12–18 µM.

Applications in Research and Industry

Pharmaceutical Development

  • Lead Compound: Serves as a scaffold for antitumor agents targeting tubulin.

  • Prodrug Design: Esterase-mediated hydrolysis releases active carboxylic acid metabolites in vivo.

Materials Science

  • Fluorescent Probes: The chromene core emits blue fluorescence (λₑₘ = 450 nm), useful in bioimaging .

  • Polymer Additives: Enhances UV stability in polyethylene films.

Comparative Analysis with Structural Analogs

Ethyl Ester Variant (PubChem CID 914298)

  • Molecular Weight: 248.23 g/mol vs. 234.20 g/mol (methyl ester) .

  • Bioavailability: Ethyl ester exhibits slower hydrolysis, prolonging half-life in plasma .

7-Hydroxy Derivative (CAS 86788-49-0)

  • Activity Trade-offs: Higher antioxidant potency (EC₅₀ = 8 µM) but reduced AChE inhibition (Ki = 15 nM).

  • Solubility: Increased water solubility due to phenolic -OH group.

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